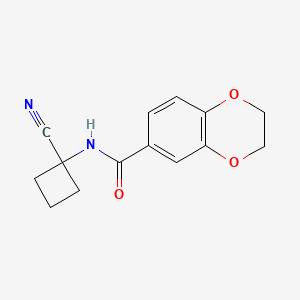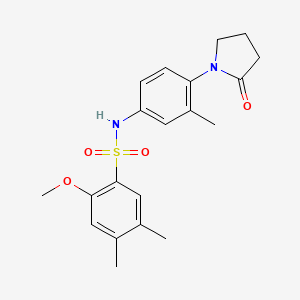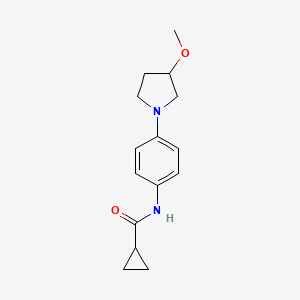![molecular formula C19H22N6O2S B2373921 N-cyclohexyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide CAS No. 863500-60-1](/img/structure/B2373921.png)
N-cyclohexyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
“N-cyclohexyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is a complex organic compound. It contains a triazole nucleus, which is a five-member heterocyclic ring containing two carbon and three nitrogen atoms . The compound also contains a pyrimidine ring, which is a six-membered 1,3-diazine ring containing nitrogen at the 1 and 3 positions . The compound is part of a class of compounds known as triazolopyrimidines .
Synthesis Analysis
The synthesis of such compounds often involves the use of aromatic nucleophilic substitution . The synthesis of heterocyclic systems consisting of high nitrogen content has been rising over the past decade due to their usefulness in different applications such as propellants, explosives, pyrotechnics, and especially chemotherapy .Molecular Structure Analysis
The molecular structure of “N-cyclohexyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide” is complex, featuring a triazole ring fused with a pyrimidine ring . The compound also contains a methoxyphenyl group and a thioacetamide group .Chemical Reactions Analysis
The chemical reactions involving this compound are likely to be complex due to the presence of multiple reactive sites, including the triazole and pyrimidine rings, and the thioacetamide group .Aplicaciones Científicas De Investigación
Synthesis of Heterocyclic Compounds
Research has demonstrated the use of similar structures for the synthesis of diverse heterocycles, such as pyrroles, pyridines, coumarins, thiazoles, and triazoles, which were examined for their insecticidal efficacy against Spodoptera littoralis (Fadda et al., 2017). Another study focused on the preparation of triazolo[1,5-c]pyrimidines as potential antiasthma agents, highlighting the versatility of such structures in medicinal chemistry (Medwid et al., 1990).
Potential Antimicrobial and Anticancer Agents
Compounds with a [1,2,4]triazolo[4,3-a]pyrimidinone structure demonstrated significant inhibitory activities against methicillin-resistant Staphylococcus aureus (MRSA) and vancomycin-resistant Enterococci (VRE), indicating their potential as novel antibacterial agents (Sanad et al., 2021). Moreover, a series of N-aryl substituted phenyl acetamide analogs showed inhibition activity against the HCT 116 cancer cell line, suggesting their applicability in cancer therapy (Kumar et al., 2019).
Insecticidal Applications
The creation of novel heterocyclic compounds incorporating sulfonamide-bearing thiazole moieties has been explored for use as insecticidal agents against Spodoptera littoralis, demonstrating the potential agricultural applications of such compounds (Soliman et al., 2020).
Direcciones Futuras
Triazole compounds, including “N-cyclohexyl-2-((3-(4-methoxyphenyl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)thio)acetamide”, are likely to continue to attract interest in medicinal chemistry due to their significant biological and pharmacological properties . Future research may focus on the development of more potent and efficacious drugs with the triazole scaffold .
Mecanismo De Acción
Target of Action
Similar compounds have been found to have broad-spectrum uv absorption properties . They are capable of absorbing both UVA and UVB radiation, making them potentially useful in sun protection products .
Mode of Action
The compound works by absorbing UV radiation, with peak absorption occurring at wavelengths of 310 and 340 nanometers . This absorption prevents the UV radiation from causing damage to skin cells, thereby providing a protective effect .
Propiedades
IUPAC Name |
N-cyclohexyl-2-[3-(4-methoxyphenyl)triazolo[4,5-d]pyrimidin-7-yl]sulfanylacetamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N6O2S/c1-27-15-9-7-14(8-10-15)25-18-17(23-24-25)19(21-12-20-18)28-11-16(26)22-13-5-3-2-4-6-13/h7-10,12-13H,2-6,11H2,1H3,(H,22,26) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LWVJNHUOOAYNOW-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)N2C3=C(C(=NC=N3)SCC(=O)NC4CCCCC4)N=N2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N6O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
398.5 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![5-[2-(4-Ethylphenyl)imino-8-methoxychromen-3-yl]-N-(3,4,5-trimethoxyphenyl)-1,3,4-thiadiazol-2-amine](/img/structure/B2373838.png)
![3-(2-Methoxyphenoxy)-7-[(2-methylphenyl)methoxy]chromen-4-one](/img/structure/B2373839.png)

![5-[[9H-Fluoren-9-ylmethoxycarbonyl-[1-[(2-methylpropan-2-yl)oxycarbonyl]-1-azaspiro[5.5]undecan-4-yl]amino]methyl]-2-methylfuran-3-carboxylic acid](/img/structure/B2373841.png)



amino}propanoic acid](/img/structure/B2373847.png)
![N-(furan-2-ylmethyl)-2-[(5-methyl-1,3,4-thiadiazol-2-yl)sulfanyl]acetamide](/img/structure/B2373848.png)
![7-Methyl-2-(2-morpholinoethyl)-1-(pyridin-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2373854.png)
![(Z)-3-[3-[(4-Chlorophenyl)methoxy]-4-methoxyphenyl]-2-cyano-N-(2-methoxy-4-nitrophenyl)prop-2-enamide](/img/structure/B2373855.png)

![N-(4,5-dimethylbenzo[d]thiazol-2-yl)-4-(methylsulfonyl)benzamide](/img/structure/B2373860.png)
![2-[(1-oxo-7,8,9,10-tetrahydropyrazino[1,2-b]indazol-2(1H)-yl)methyl]benzonitrile](/img/structure/B2373861.png)